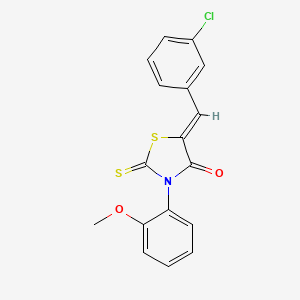

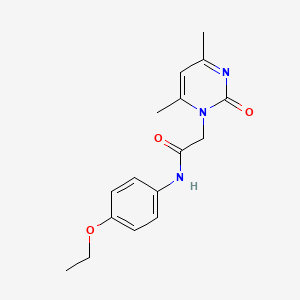

![molecular formula C16H13F2N3S2 B4579131 5-{[(4-fluorobenzyl)thio]methyl}-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4579131.png)

5-{[(4-fluorobenzyl)thio]methyl}-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step chemical reactions, utilizing various starting materials and catalysts to achieve the desired compound. In the context of similar triazole derivatives, researchers have developed methods to functionalize 1,2,4-triazole-3-thiols, exploring reactions like aminomethylation and cyanoethylation, indicating the versatility of triazole chemistry for generating compounds with diverse functional groups (Hakobyan et al., 2017).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by X-ray crystallography, revealing details about intermolecular interactions and stabilization mechanisms in the crystalline state. Studies on similar compounds have highlighted the importance of various intermolecular interactions, such as hydrogen bonding and π-π interactions, in stabilizing the crystal structure (Panini et al., 2014).

Chemical Reactions and Properties

Triazole derivatives participate in a range of chemical reactions, owing to the reactive sites on the triazole ring and the substituents attached to it. For instance, the functionalization of triazole-3-thiols has been explored for the synthesis of novel DNA methylation inhibitors, showcasing the chemical reactivity of these compounds in producing biologically active molecules (Hakobyan et al., 2017).

Physical Properties Analysis

The physical properties of triazole derivatives, including melting points, solubility, and crystal structure, are crucial for their application in various fields. Studies often involve determining these properties through standardized methods, providing a foundation for further application-specific investigations (Bihdan & Parchenko, 2018).

Chemical Properties Analysis

The chemical properties of triazole derivatives, such as their reactivity, stability, and interaction with other molecules, are central to their utility in synthesis and application. Research into the reactivity of triazole derivatives with different reagents and under various conditions can lead to the discovery of new compounds with desired functionalities (Hakobyan et al., 2017).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis and X-ray characterization of triazole derivatives reveal their potential for forming self-assembled structures through π-hole tetrel bonding interactions. These interactions have been analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules, showcasing the nucleophilic/electrophilic nature of specific groups influenced by substituents, which could affect the interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020). Another study on lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles provides insights into the nature and energetics associated with these interactions, supported by ab initio quantum mechanical calculations (Shukla et al., 2014).

Biological Activities

A study on the synthesis and insecticidal activity of tetrazole‐linked triazole derivatives highlights the potential of these compounds in pest control. The research identified several compounds with significant activity against Plodia interpunctella, demonstrating the relevance of triazole derivatives in developing new insecticidal agents (Maddila et al., 2015).

Antioxidant and Antimicrobial Evaluation

Further research into novel phenothiazine linked substituted benzylideneamino-1,2,4-triazole derivatives has explored their antioxidant activities. Compounds with electron-releasing groups demonstrated potent antioxidant activity, suggesting the potential of triazole derivatives in oxidative stress-related therapeutic applications (Maddila et al., 2015). Additionally, the synthesis of some new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities further underscore the utility of triazole derivatives in combating microbial infections (Bayrak et al., 2009).

Propriétés

IUPAC Name |

4-(2-fluorophenyl)-3-[(4-fluorophenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3S2/c17-12-7-5-11(6-8-12)9-23-10-15-19-20-16(22)21(15)14-4-2-1-3-13(14)18/h1-8H,9-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOHREUMMSWVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=NNC2=S)CSCC3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(4-fluorobenzyl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-1-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4579053.png)

![4-(4-chlorobenzyl)-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4579058.png)

![N-(4-bromo-3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4579068.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4579081.png)

![2-{[5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B4579096.png)

![4-(ethylsulfonyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B4579109.png)

![1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4579113.png)

![2-cyano-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(4-ethylphenyl)acrylamide](/img/structure/B4579120.png)

![N-cyclohexyl-3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]octahydro-1(2H)-quinoxalinecarboxamide](/img/structure/B4579137.png)